![molecular formula C24H46O12P4 B14753124 1,4-Bis[bis(diethoxyphosphoryl)methyl]benzene](/img/structure/B14753124.png)
1,4-Bis[bis(diethoxyphosphoryl)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis[bis(diethoxyphosphoryl)methyl]benzene is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of two diethoxyphosphoryl groups attached to a benzene ring, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[bis(diethoxyphosphoryl)methyl]benzene typically involves the reaction of 1,4-bis(chloromethyl)benzene with diethyl phosphite in the presence of a base such as sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atoms are replaced by diethoxyphosphoryl groups. The reaction conditions generally include:
Solvent: Tetrahydrofuran (THF) or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis[bis(diethoxyphosphoryl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the diethoxyphosphoryl groups to phosphine groups.
Substitution: The diethoxyphosphoryl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles, such as amines or thiols, can be used for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1,4-Bis[bis(diethoxyphosphoryl)methyl]benzene has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 1,4-Bis[bis(diethoxyphosphoryl)methyl]benzene involves its interaction with molecular targets through its diethoxyphosphoryl groups. These groups can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The pathways involved include:
Coordination with Metal Ions: The compound acts as a ligand, forming complexes with transition metals.
Catalysis: The metal complexes can catalyze reactions such as hydrogenation, oxidation, and cross-coupling.
Vergleich Mit ähnlichen Verbindungen
1,4-Bis[bis(diethoxyphosphoryl)methyl]benzene can be compared with other similar organophosphorus compounds, such as:
1,4-Bis(diphenylphosphino)methylbenzene: Similar in structure but with diphenylphosphino groups instead of diethoxyphosphoryl groups.
4,4-Bis(diethoxyphosphoryl)butan-1-ol: Another organophosphorus compound with different functional groups and applications.
The uniqueness of this compound lies in its specific diethoxyphosphoryl groups, which provide distinct reactivity and coordination properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C24H46O12P4 |
|---|---|
Molekulargewicht |
650.5 g/mol |
IUPAC-Name |
1,4-bis[bis(diethoxyphosphoryl)methyl]benzene |
InChI |
InChI=1S/C24H46O12P4/c1-9-29-37(25,30-10-2)23(38(26,31-11-3)32-12-4)21-17-19-22(20-18-21)24(39(27,33-13-5)34-14-6)40(28,35-15-7)36-16-8/h17-20,23-24H,9-16H2,1-8H3 |
InChI-Schlüssel |
PAGJRNPNWWMVNT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(C1=CC=C(C=C1)C(P(=O)(OCC)OCC)P(=O)(OCC)OCC)P(=O)(OCC)OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


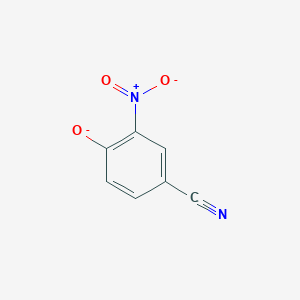
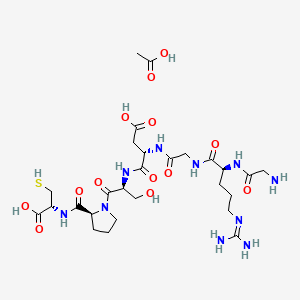
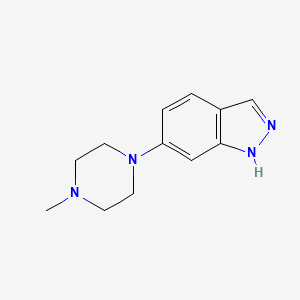
![1,4-Bis[(prop-1-en-1-yl)oxy]butane](/img/structure/B14753068.png)


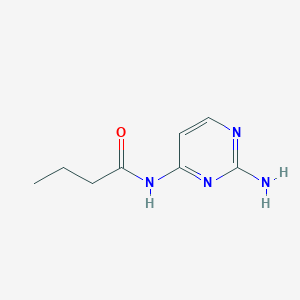

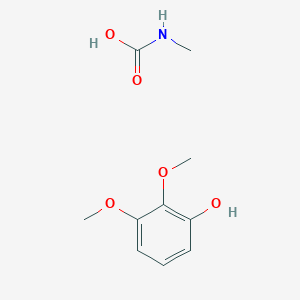
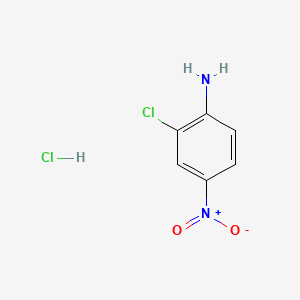
![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-5-prop-1-ynylpyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14753112.png)


![N-[(Z)-(2-methoxyphenyl)methylideneamino]pyridin-2-amine](/img/structure/B14753137.png)
